molecular formula C12H22BrNO2 B1448304 Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate CAS No. 1363383-33-8

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1448304
CAS No.: 1363383-33-8
M. Wt: 292.21 g/mol
InChI Key: AJQJBZGMIYZGLM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H22BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and bromomethyl group attached to the piperidine ring make this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method is the reaction of 4-methylpiperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to avoid over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to other halomethyl or hydroxymethyl derivatives. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological studies.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQJBZGMIYZGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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